

Technical Guide: (3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1)

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Compound of Interest

Compound Name: (3-Fluorophenyl)(4-fluorophenyl)methanone

Cat. No.: B1297833

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Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is an organic compound with the CAS number 345-71-1.^[1] Its structure features a central ketone group bonded to a 3-fluorophenyl ring and a 4-fluorophenyl ring.^[1] The presence of fluorine atoms significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a molecule of interest in medicinal chemistry and materials science.^[1] Fluorinated benzophenone derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.^[2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **(3-Fluorophenyl)(4-fluorophenyl)methanone**.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Fluorophenyl)(4-fluorophenyl)methanone** is presented in the table below. It is important to note that some reported values, such as the boiling point, show discrepancies across different sources, which may be attributed to different experimental conditions (e.g., pressure).

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₈ F ₂ O	[1]
Molecular Weight	218.20 g/mol	[3]
CAS Number	345-71-1	[1]
Appearance	White to off-white solid	
Melting Point	53 - 57 °C	[2]
Boiling Point	56-59 °C (pressure not specified)	
	331 °C (at standard pressure)	
Solubility	Soluble in water	
Density	1.2 g/cm ³	
XLogP3-AA	3.5	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **(3-Fluorophenyl)(4-fluorophenyl)methanone**. While full, detailed spectra are often proprietary, the following sections describe the expected spectral features and where to find available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. The integration of these signals would correspond to the eight aromatic protons.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-170 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

Public databases like SpectraBase reference the availability of ^1H and ^{13}C NMR spectra for 3,4'-Difluorobenzophenone.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

- C=O Stretch: A strong, sharp peak around $1650\text{--}1680\text{ cm}^{-1}$, characteristic of the ketone carbonyl group.
- C-F Stretch: Strong absorptions in the region of $1100\text{--}1300\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- Aromatic C=C Stretch: Multiple bands in the $1450\text{--}1600\text{ cm}^{-1}$ region.

FTIR spectral data for **(3-Fluorophenyl)(4-fluorophenyl)methanone** is available in public repositories such as PubChem, often recorded as a KBr wafer.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Molecular Ion Peak (M^+): A prominent peak is expected at an m/z ratio of approximately 218, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of fluorobenzoyl cations (e.g., m/z 123 for $\text{C}_7\text{H}_4\text{FO}^+$) and fluorophenyl cations (e.g., m/z 95 for $\text{C}_6\text{H}_4\text{F}^+$).

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[\[3\]](#)

Synthesis

The primary synthetic route to **(3-Fluorophenyl)(4-fluorophenyl)methanone** is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol based on the synthesis of isomeric difluorobenzophenones.[5] Specific reaction conditions for the synthesis of the 3,4'-isomer may require optimization.

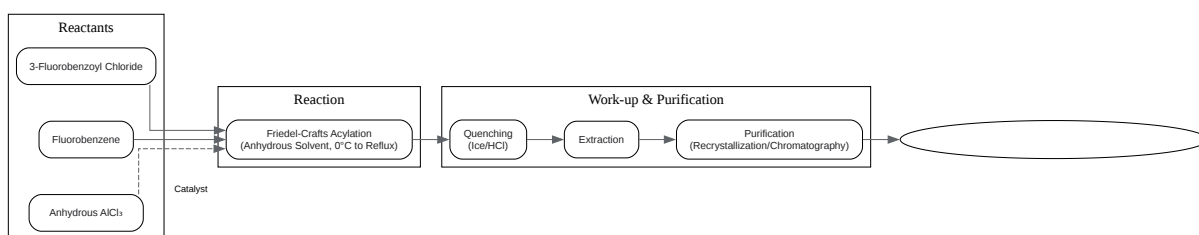
Reactants:

- 3-Fluorobenzoyl chloride
- Fluorobenzene
- Anhydrous Aluminum Chloride (AlCl_3) - Lewis acid catalyst
- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

- **Reaction Setup:** A solution of 3-fluorobenzoyl chloride in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Addition:** Anhydrous aluminum chloride is added portion-wise to the stirred solution, typically at a reduced temperature (0-5 °C) to control the initial exothermic reaction.
- **Addition of Fluorobenzene:** Fluorobenzene is added dropwise to the reaction mixture, maintaining the temperature.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **(3-Fluorophenyl)(4-fluorophenyl)methanone**.



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General workflow for the synthesis of **(3-Fluorophenyl)(4-fluorophenyl)methanone**.

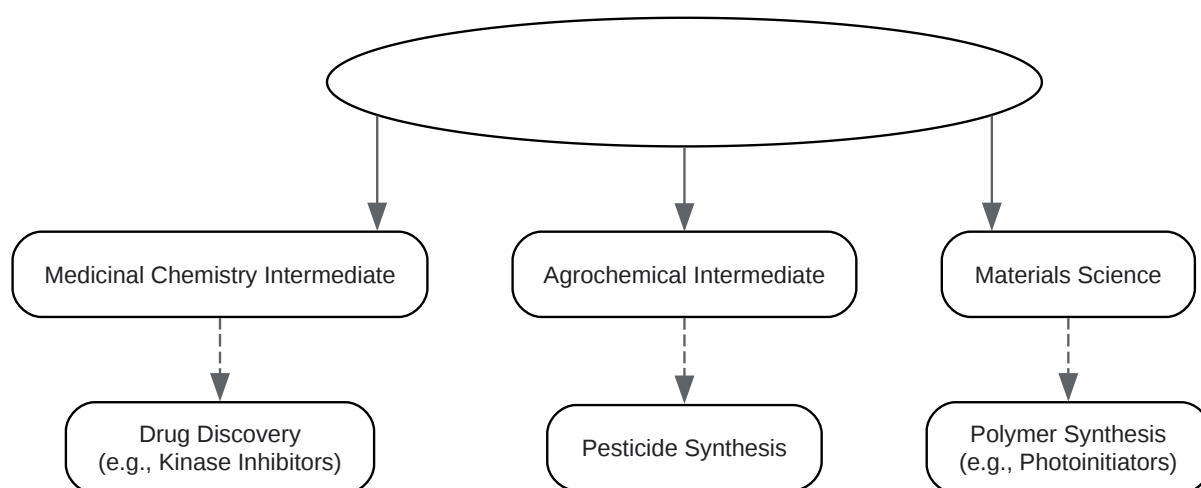
Biological Activity and Potential Applications

While specific biological activities for **(3-Fluorophenyl)(4-fluorophenyl)methanone** are not extensively documented in publicly available literature, the presence of the fluorophenyl moieties suggests potential for applications in drug discovery and agrochemical development.

The introduction of fluorine into organic molecules is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Derivatives of fluorinated benzophenones are explored for a range of therapeutic areas. For instance, some complex molecules containing a (fluorophenyl)methanone core have been investigated as potential kinase inhibitors for cancer therapy. However, it is crucial to note that the biological activity is highly dependent on the overall molecular structure, and direct extrapolation of the activity of more complex derivatives to the parent compound is not feasible.

Further research is required to elucidate any specific biological targets, mechanisms of action, and potential therapeutic or agrochemical applications of **(3-Fluorophenyl)(4-fluorophenyl)methanone**.



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Potential research and application areas for **(3-Fluorophenyl)(4-fluorophenyl)methanone**.

Safety Information

(3-Fluorophenyl)(4-fluorophenyl)methanone is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

- Hazard Statements:
 - H315: Causes skin irritation.[3]

- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1) is a fluorinated organic compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While its specific biological activities are not well-documented, its structural features make it a compound of interest for further investigation. This guide has summarized the available physicochemical properties, spectroscopic data, a general synthetic approach, and safety information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its biological profile and explore its potential applications.

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References

- 1. CAS 345-71-1: (3-Fluorophenyl)(4-fluorophenyl)methanone [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3-Fluorophenyl)(4-fluorophenyl)methanone | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
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